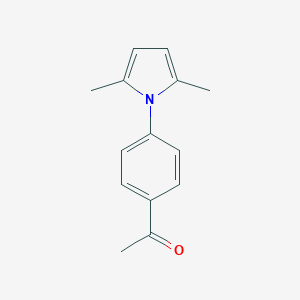

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

描述

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, also known as N-(4-Acetylphenyl)-2,5-dimethylpyrrole, are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs.

Mode of Action

The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.

Biochemical Pathways

The affected pathways include the fatty acid synthesis pathway (inhibited by Enoyl ACP Reductase) and the folic acid synthesis pathway (inhibited by DHFR). The inhibition of these pathways disrupts bacterial growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of essential metabolic pathways in bacteria, leading to inhibited growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

生化分析

Cellular Effects

In cellular contexts, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone has been found to influence monoclonal antibody production in Chinese hamster ovary cell cultures . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions could potentially explain the observed effects on cellular function and metabolism.

生物活性

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, also known as N-(4-acetylphenyl)-2,5-dimethylpyrrole, is a compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways affected, and relevant case studies that highlight its potential applications in research and medicine.

- Molecular Formula : C14H15NO

- Molecular Weight : 213.27 g/mol

- CAS Number : 83935-45-9

- Appearance : Yellow crystalline powder

- Melting Point : 109-113ºC

- Boiling Point : 354.8ºC at 760 mmHg

- Purity : Typically around 90-95% .

This compound primarily targets two key enzymes:

- Enoyl ACP Reductase

- Dihydrofolate Reductase (DHFR)

These enzymes play crucial roles in metabolic pathways:

- Fatty Acid Synthesis Pathway : Inhibition of Enoyl ACP Reductase disrupts the synthesis of fatty acids, which is essential for bacterial growth.

- Folic Acid Synthesis Pathway : DHFR inhibition affects folate metabolism, further impairing bacterial proliferation.

The compound binds to the active sites of these enzymes, leading to a significant disruption in bacterial metabolic processes and ultimately inhibiting growth .

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit potent antimicrobial activities. For instance, certain pyrrole derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

In vitro evaluations have demonstrated that this compound possesses similar properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable study explored the structure-activity relationships (SAR) of pyrrole derivatives in combating Cryptosporidium infections. The results highlighted that modifications to the pyrrole structure could enhance potency while minimizing cardiotoxic effects associated with certain compounds .

Another investigation focused on the compound's interaction with hERG ion channels, revealing that while some analogs displayed affinity for these channels at higher concentrations, this compound showed a favorable selectivity profile, indicating its potential safety in therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 83935-45-9 |

| Melting Point | 109 - 113 ºC |

| Boiling Point | 354.8 ºC |

| Purity | 90 - 95% |

| Antibacterial MIC | 3.12 - 12.5 μg/mL |

科学研究应用

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit potent antimicrobial activities. Specifically, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone has shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Influence on Cellular Mechanisms

In cellular contexts, this compound has been found to influence monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. Molecular docking investigations have revealed binding interactions with both DHFR and Enoyl ACP Reductase active sites, indicating its potential as a therapeutic agent .

Case Studies

Several notable studies underscore the applications of this compound:

- Structure-Activity Relationships (SAR) : A study explored the SAR of pyrrole derivatives against Cryptosporidium infections. It was found that modifications to the pyrrole structure could enhance potency while minimizing cardiotoxic effects associated with certain compounds .

- hERG Ion Channel Interaction : Another investigation focused on the compound's interaction with hERG ion channels. Some analogs displayed affinity for these channels at higher concentrations; however, this compound showed a favorable selectivity profile, indicating its potential safety in therapeutic applications .

属性

IUPAC Name |

1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTWQHUEXYLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335072 | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83935-45-9 | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。